Ethyl 2-chloro-5-methylisonicotinate

Medicinal Chemistry Pharmacokinetics Lipophilicity

This 2-chloro-5-methyl substituted pyridine carboxylate is essential for syntheses where regioisomeric purity dictates success. Its high Log P (2.23) is ideal for CNS penetrant designs, while the 2-chloro handle enables precise cross-coupling for kinase inhibitors. Standard purity is ≥98%. Contact our sales team for bulk or custom synthesis inquiries.

Molecular Formula C9H10ClNO2
Molecular Weight 199.63 g/mol
CAS No. 850080-86-3
Cat. No. B1332965
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-chloro-5-methylisonicotinate
CAS850080-86-3
Molecular FormulaC9H10ClNO2
Molecular Weight199.63 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC(=NC=C1C)Cl
InChIInChI=1S/C9H10ClNO2/c1-3-13-9(12)7-4-8(10)11-5-6(7)2/h4-5H,3H2,1-2H3
InChIKeyGFJZRVALPSSHSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-chloro-5-methylisonicotinate (CAS 850080-86-3): Procurement and Chemical Specifications


Ethyl 2-chloro-5-methylisonicotinate (CAS 850080-86-3) is a halogenated pyridine building block with the molecular formula C₉H₁₀ClNO₂ and a molecular weight of 199.63 g/mol . It is commonly supplied as a white to light yellow solid with a standard purity of 97–98% . The compound features a 2-chloro substituent, a 5-methyl group, and an ethyl ester at the 4-position, defining its utility as a versatile intermediate in pharmaceutical and agrochemical synthesis .

Why Generic 'Pyridine Building Blocks' Cannot Substitute for Ethyl 2-chloro-5-methylisonicotinate


In-class pyridine carboxylates cannot be generically substituted due to the precise interplay of the 2-chloro and 5-methyl substituents on the 4-carboxylate scaffold. The 2-chloro group is essential for orthogonal cross-coupling reactions, while the 5-methyl group imparts unique steric and electronic properties that influence downstream reactivity, regioselectivity, and the final compound's biological profile . For instance, replacing the ethyl ester with a methyl ester alters lipophilicity and the kinetics of hydrolysis or transesterification, and the absence of either the chloro or methyl group yields a different regioisomer with distinct reactivity, making direct replacement without re-optimization of a multi-step synthesis infeasible .

Ethyl 2-chloro-5-methylisonicotinate: A Comparative Evidence Guide for Procurement Decisions


Differentiation via LogP: Impact on Downstream Drug-like Properties

Ethyl 2-chloro-5-methylisonicotinate exhibits a consensus Log P of 2.23, significantly higher than its methyl ester analog (Methyl 2-chloro-5-methylisonicotinate, CAS 787596-43-4), which has a calculated Log P of approximately 1.8 . This difference directly impacts membrane permeability and solubility profiles of final compounds. The higher lipophilicity of the ethyl ester can be a critical design parameter for CNS drug targets or for optimizing oral bioavailability, as established by its inclusion in rifamycin antibiotic SAR studies [1].

Medicinal Chemistry Pharmacokinetics Lipophilicity

Differentiation via Aqueous Solubility: Enabling Specific Reaction Conditions

The ethyl ester has a calculated aqueous solubility of 0.369 mg/mL (Log S = -2.73), which is lower than the more polar free carboxylic acid analog (2-chloro-5-methylisonicotinic acid, CAS 951030-56-1) . This lower solubility is advantageous for reactions requiring biphasic conditions or for purification via aqueous washes, where the product remains in the organic layer, simplifying work-up procedures compared to more water-soluble analogs.

Process Chemistry Formulation Solubility

Differentiation via pKa: Tailoring Reactivity and Salt Formation

Ethyl 2-chloro-5-methylisonicotinate has a predicted pKa of -0.71±0.10, indicating the pyridine nitrogen is very weakly basic . This contrasts with regioisomeric nicotinates (e.g., ethyl 2-chloro-5-methylnicotinate) where the nitrogen's basicity is higher (predicted pKa around 1-2 for the conjugate acid). The extremely low pKa means this compound will not be protonated under most synthetic or physiological conditions, which influences its reactivity in acid-catalyzed steps and its behavior in salt formation for purification or formulation.

Medicinal Chemistry Salt Selection Reactivity

Differentiation via Commercial Availability and Scalability

Ethyl 2-chloro-5-methylisonicotinate is commercially available in high purity (99.8%) and in larger pack sizes (up to 1 kg) from established CDMOs specializing in pyridine chemistry . In contrast, the analogous methyl ester is more commonly offered in smaller research quantities (e.g., 1 g, 5 g), and its supply chain for larger scale may be less robust, a critical factor for projects transitioning from discovery to preclinical development .

Procurement Supply Chain CDMO

Validated Application Scenarios for Ethyl 2-chloro-5-methylisonicotinate (CAS 850080-86-3)


Medicinal Chemistry: Optimization of CNS Penetrant Lead Compounds

When optimizing a lead series for CNS targets, the higher Log P of ethyl 2-chloro-5-methylisonicotinate (2.23) compared to its methyl ester analog (~1.8) makes it a preferred building block for increasing blood-brain barrier permeability and reducing P-glycoprotein efflux liability . This property is directly applicable to the synthesis of neuroactive agents, as noted in its primary pharmaceutical applications .

Process Chemistry: Scalable Synthesis of Rifamycin Antibiotic Analogs

As demonstrated in peer-reviewed medicinal chemistry literature, this building block is used to construct new rifamycin antibiotics with l-amino acid ester linkages. The ethyl ester's physicochemical properties influence solubility and antibacterial activity against S. epidermidis, making it a critical intermediate for this class [1]. Its availability in bulk quantities from CDMOs supports this application .

Agrochemical Discovery: Development of Novel Crop Protection Agents

The combination of a reactive chloro group and a modifiable ester makes ethyl 2-chloro-5-methylisonicotinate a valuable intermediate for creating nicotinic acid derivatives with insecticidal or herbicidal activity. Its lipophilicity and low basicity (pKa -0.71) are favorable for designing compounds that can penetrate plant cuticles and resist metabolic degradation, aligning with its described use in the synthesis of agrochemicals .

Medicinal Chemistry: Building Block for Kinase Inhibitors and Targeted Therapies

The unique substitution pattern on the pyridine ring (2-chloro, 5-methyl) provides a distinct vector for fragment growing in kinase inhibitor design. The 2-chloro group is a handle for Suzuki or Buchwald-Hartwig couplings, while the 5-methyl group can fill a small hydrophobic pocket. Its low pKa ensures the pyridine ring does not become protonated in the acidic tumor microenvironment, a key consideration for targeted oncology therapeutics.

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